molecular formula C7H8F3NO B13051687 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B13051687
M. Wt: 179.14 g/mol
InChI Key: DZCLRWAAJGBYCK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8F3NO It is characterized by the presence of a trifluoromethyl group, a furan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoroacetic acid and a suitable amine precursor under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and amine functionality play crucial roles in its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(furan-3-yl)ethan-1-amine hydrochloride
  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • 1-Trifluoroacetyl piperidine

Properties

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanamine

InChI

InChI=1S/C7H8F3NO/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3,6H,11H2,1H3

InChI Key

DZCLRWAAJGBYCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(F)(F)F)N

Origin of Product

United States

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